Welcome to the BenchChem Online Store!
molecular formula C13H7Cl2NOS B8470450 4-(1,2-Benzothiazol-3(2H)-ylidene)-2,3-dichlorocyclohexa-2,5-dien-1-one CAS No. 85893-94-3

4-(1,2-Benzothiazol-3(2H)-ylidene)-2,3-dichlorocyclohexa-2,5-dien-1-one

Cat. No. B8470450
M. Wt: 296.2 g/mol
InChI Key: FIZTWGHFOKWMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04868188

Procedure details

A mixture containing 8.2 g of 3-(2,3-dichloro-4-methoxyphenyl)benzisothiazole, 100 ml of 1,2-dichloroethane and 100 ml of BBr3 was refluxed for 30 minutes. Itwas then poured into ice/water and the organic solvent was removed under reduced pressure. The product was then filtered off, washed with hexane and dried to give 7.50 g (96%) of 4-(benzisothiazol-3-yl)-2,3-dichlorophenol.
Name
3-(2,3-dichloro-4-methoxyphenyl)benzisothiazole
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([O:9]C)[CH:5]=[CH:4][C:3]=1[C:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[S:13][N:12]=1.B(Br)(Br)Br>ClCCCl>[S:13]1[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[C:11]([C:3]2[CH:4]=[CH:5][C:6]([OH:9])=[C:7]([Cl:8])[C:2]=2[Cl:1])=[N:12]1

Inputs

Step One
Name
3-(2,3-dichloro-4-methoxyphenyl)benzisothiazole
Quantity
8.2 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1Cl)OC)C1=NSC2=C1C=CC=C2
Name
Quantity
100 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the organic solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The product was then filtered off
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S1N=C(C2=C1C=CC=C2)C2=C(C(=C(C=C2)O)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.